2-Ethyl-2-methylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-methylazetidine is a four-membered nitrogen-containing heterocycle. It is a derivative of azetidine, characterized by the presence of an ethyl group and a methyl group attached to the nitrogen atom. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-2-methylazetidine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of 1,3-bis-triflate can lead to the formation of the azetidine ring . Another method involves the chemoselective reduction of N-Boc azetidine-2-carboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2-methylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the azetidine ring.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted azetidines.
Scientific Research Applications
2-Ethyl-2-methylazetidine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methylazetidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and reactivity. These modifications can influence its interaction with biological molecules and systems, leading to specific biological effects .
Comparison with Similar Compounds
2-Ethyl-2-methylazetidine can be compared with other similar compounds, such as:
Uniqueness: this compound is unique due to its specific substitution pattern and the resulting chemical properties
Properties
Molecular Formula |
C6H13N |
---|---|
Molecular Weight |
99.17 g/mol |
IUPAC Name |
2-ethyl-2-methylazetidine |
InChI |
InChI=1S/C6H13N/c1-3-6(2)4-5-7-6/h7H,3-5H2,1-2H3 |
InChI Key |
GOGSYMAYQUIPOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCN1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.